Product packaging for Methyl nitrocarbamate(Cat. No.:CAS No. 14442-53-6)

Methyl nitrocarbamate

Cat. No.: B14707782
CAS No.: 14442-53-6
M. Wt: 120.06 g/mol
InChI Key: WRPWDYQMJKOHSD-UHFFFAOYSA-N
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Description

Methyl nitrocarbamate is a chemical compound with the molecular formula C2H4N2O4 and a molecular weight of 120.064 g/mol . It is supplied for research and development purposes. Identifiers for this compound include CAS Registry Number 14442-53-6 . Synonyms found in the literature include methyl N-nitrocarbamate, nitro-carbamic acid methyl ester, and N-nitrouretahylane . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and adhere to their institution's safety protocols when handling this or any chemical compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2O4 B14707782 Methyl nitrocarbamate CAS No. 14442-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14442-53-6

Molecular Formula

C2H4N2O4

Molecular Weight

120.06 g/mol

IUPAC Name

methyl N-nitrocarbamate

InChI

InChI=1S/C2H4N2O4/c1-8-2(5)3-4(6)7/h1H3,(H,3,5)

InChI Key

WRPWDYQMJKOHSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthetic methods for methyl nitrocarbamate involve the introduction of the nitro group onto a methyl carbamate-related precursor in a single key step. These approaches are often the most straightforward routes to the target molecule.

Nitration of Methyl Carbamate (B1207046)

The most direct conceptual approach to this compound is the nitration of methyl carbamate. This reaction involves the substitution of a hydrogen atom on the nitrogen of the carbamate with a nitro group. Research has shown that aliphatic carbamates can be nitrated to their corresponding N-nitro derivatives. google.com

A common method for this transformation employs a potent nitrating agent, typically a mixture of fuming nitric acid and acetic anhydride (B1165640). google.com The acetic anhydride serves as a dehydrating agent, preventing the decomposition of the desired product by water that is formed during the reaction. The reaction is generally carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Table 1: Representative Conditions for the Nitration of Aliphatic Carbamates

ReagentsSolventTemperatureReference
Fuming Nitric Acid, Acetic AnhydrideAcetic Anhydride0-5 °C google.com

This table presents a generalized set of conditions based on the nitration of aliphatic carbamates. Specific yields for this compound are not widely reported in the literature.

The mechanism involves the in-situ formation of the nitronium ion (NO₂⁺) from the nitrating mixture, which then acts as the electrophile. The nitrogen atom of the methyl carbamate attacks the nitronium ion, leading to the formation of the N-nitro bond.

Reaction of Methyl Isocyanate Precursors

Methyl isocyanate (CH₃NCO) is a key precursor in the synthesis of many carbamates. In principle, the reaction of methyl isocyanate with a suitable nitrating agent could provide a direct route to this compound. However, the high reactivity of methyl isocyanate towards nucleophiles and its propensity to trimerize present significant challenges for this approach.

A plausible, though not widely documented, pathway could involve the reaction of methyl isocyanate with a nitrating species that can add across the N=C bond, followed by rearrangement or further reaction to yield the final product. The specific conditions and reagents required to achieve this transformation selectively remain an area for further investigation.

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis. A hypothetical condensation route to this compound could involve the reaction of nitrourea (B1361781) (H₂NCONO₂) with methanol (B129727).

In this scenario, the methanol would act as a nucleophile, attacking the carbonyl carbon of nitrourea, leading to the displacement of ammonia (B1221849) and the formation of this compound. The reaction would likely require a catalyst, such as a strong acid, to activate the nitrourea. However, the stability of nitrourea and the potential for side reactions under acidic conditions would need to be carefully managed. There is limited specific literature describing this direct condensation approach for this compound synthesis.

Indirect Synthetic Routes

Indirect synthetic routes to this compound involve the formation of a carbamate precursor that is subsequently transformed into the final nitro compound in a separate chemical step.

Carbamoylation Strategies

Carbamoylation involves the introduction of a carbamoyl (B1232498) group (NH₂CO-) onto a molecule. In the context of this compound synthesis, an indirect route could involve the carbamoylation of nitramide (B1216842) (H₂NNO₂) with a suitable methylating agent containing a carbonyl group.

One potential reagent for this strategy is methyl chloroformate (CH₃O(CO)Cl). The reaction would proceed via the nucleophilic attack of the nitrogen atom of nitramide on the carbonyl carbon of methyl chloroformate, with the elimination of hydrogen chloride. This reaction would likely be carried out in the presence of a base to neutralize the HCl byproduct.

Table 2: Hypothetical Carbamoylation Reaction for this compound Synthesis

Reactant 1Reactant 2ByproductPotential Catalyst
NitramideMethyl ChloroformateHClPyridine (B92270), Et₃N

This table outlines a theoretical carbamoylation strategy. The feasibility and efficiency of this specific reaction are not well-documented.

Transformations of Carbamate Precursors

Another indirect approach involves the synthesis of a suitable carbamate precursor followed by a chemical transformation to introduce the nitro group. One such strategy is the oxidation of an aminocarbamate.

For instance, a precursor like methyl N-aminocarbamate (H₂NNHCO₂CH₃) could potentially be oxidized to this compound. The oxidation would target the amino group, converting it to a nitro group. A variety of oxidizing agents could be explored for this transformation, with the choice depending on the desired selectivity and reaction conditions. One study has noted the oxidation of aminocarbamates to nitrocarbamates, suggesting the viability of this approach. orgsyn.org

Utility of Chlorosulfonyl Isocyanate (CSI) in Synthesis

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly versatile and reactive reagent in organic synthesis, largely due to its strong electrophilicity. arxada.com Discovered in 1956, it has become a key molecule for creating a variety of organic compounds, including carbamates. arxada.com The molecule possesses two primary electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group. arxada.com The isocyanate carbon is the more reactive site, readily undergoing nucleophilic attack. arxada.com

The utility of CSI in synthesizing carbamate precursors is well-established. It reacts efficiently with a wide range of functional groups, including alcohols, to form carbamates. arxada.comwikipedia.org For instance, the reaction of primary alcohols with CSI provides a direct route to carbamates. wikipedia.org A specific and well-documented application is the reaction of CSI with methanol to produce methyl (chlorosulfonyl)carbamate, a direct precursor that can be converted to methyl carbamate. prepchem.com The reaction is typically performed in an inert solvent like toluene (B28343) at low temperatures. prepchem.com This reactivity makes CSI a fundamental tool for building the carbamate backbone, which can then be subjected to further functionalization, such as nitration.

Mechanistic Investigations of Synthesis

Proposed Reaction Pathways

The synthesis of carbamates using chlorosulfonyl isocyanate proceeds through a well-defined reaction pathway initiated by nucleophilic attack. The proposed mechanism involves the following steps:

Nucleophilic Addition: The reaction commences with the attack of a nucleophile, such as an alcohol (e.g., methanol), on the highly electrophilic carbon atom of the isocyanate group (-N=C=O) in CSI. orgsyn.orgtcichemicals.com This site's reactivity is significantly enhanced by the strong electron-withdrawing nature of the adjacent chlorosulfonyl group.

Formation of Adduct: This initial attack leads to the formation of an N-substituted sulfamyl chloride intermediate. orgsyn.org In the case of methanol, the product is methyl (chlorosulfonyl)carbamate. prepchem.com This step is generally very fast and often requires no catalyst. scbt.com

Subsequent Conversion: The resulting N-chlorosulfonyl carbamate is a stable intermediate that can be isolated. prepchem.com To obtain the final carbamate (e.g., methyl carbamate), the chlorosulfonyl group (-SO₂Cl) must be removed, which can be accomplished through hydrolysis. wikipedia.org

This pathway highlights a key principle in CSI chemistry: the isocyanate group is generally more reactive than the chlorosulfonyl group, allowing for sequential and controlled reactions. tcichemicals.com

Role of Intermediates in Formation

The primary intermediate in the synthesis of a carbamate from an alcohol and CSI is the N-chlorosulfonyl carbamate adduct . For the synthesis of methyl carbamate, this intermediate is methyl (chlorosulfonyl)carbamate .

The role of this intermediate is pivotal:

It is the direct product of the highly favorable reaction between the alcohol and the isocyanate moiety of CSI. orgsyn.org

It effectively captures the alcohol and incorporates it into a carbamate structure in a single, efficient step.

The intermediate is stable enough to be isolated before proceeding to the next synthetic step (removal of the sulfonyl chloride group). prepchem.com

In syntheses targeting more complex molecules, such as β-lactams, the reaction of CSI with an alkene proceeds through a proposed open-ion dipolar intermediate, which then cyclizes. dtic.mil However, for the straightforward synthesis of carbamates from alcohols, the N-chlorosulfonyl carbamate is the key stable intermediate formed after the initial nucleophilic addition.

Catalytic Mechanisms in Methyl Carbamate Synthesis

While CSI provides a direct route to carbamate precursors, alternative catalytic methods for synthesizing methyl carbamate, a precursor to this compound, are of significant industrial and academic interest. These methods often utilize non-phosgene, "green" reagents like dimethyl carbonate (DMC). acs.org

The reaction of urea (B33335) with methanol is a common method, and various catalysts have been developed to improve its efficiency. researchgate.netgoogle.comwikipedia.org Metal oxides, particularly those of lead, zinc, and other transition metals, have been shown to be effective. acs.orggoogle.com

Recent research has focused on composite oxide catalysts, which exhibit enhanced activity due to synergistic effects between different metal species. For example, Pb-Ni composite oxides have been shown to be highly active and stable for synthesizing carbamates via methoxycarbonylation. rsc.orgrsc.org Similarly, Ce-based composite oxides, such as CuO-CeO₂, have demonstrated excellent performance in catalyzing the synthesis of methyl N-phenyl carbamate. acs.org The mechanism for these catalysts often involves the creation of abundant acid-base sites and highly defective structures that activate the reactants. acs.orgrsc.org

Catalyst SystemReactantsKey FindingsReference
CuO–CeO₂Aniline, Dimethyl CarbonateHigh catalytic performance attributed to strong metal interactions, modifying Ce³⁺ content and oxygen vacancies. acs.org
Pb-Ni Composite OxidesFurfurylamine, Dimethyl CarbonateSynergistic interaction between Pb and Ni creates defective structures and abundant acid-base sites, boosting activity. rsc.orgrsc.org
Zinc Acetate (Zn(OAc)₂)Aniline, Dimethyl CarbonateExhibits outstanding catalytic performance but can suffer from segregation and deactivation issues. acs.org
PbOUrea, MethanolEffective catalyst for synthesizing methyl carbamate from urea and methanol in an inhomogeneous system. researchgate.net

Derivatization and Analogue Synthesis

Synthesis of Substituted Methyl Nitrocarbamates

The synthesis of substituted methyl nitrocarbamates generally involves a two-step process: first, the synthesis of a substituted methyl carbamate, followed by N-nitration.

The initial substituted carbamate can be prepared using various methods, such as reacting a substituted alcohol with an isocyanate or using the Hofmann rearrangement of an amide in an alcohol solution. bu.edu Once the desired substituted carbamate is obtained, the final and crucial step is nitration.

The nitration is typically carried out on the nitrogen atom of the carbamate group to form an N-nitrocarbamate. A common and effective nitrating agent for this transformation is a mixture of fuming nitric acid and acetic anhydride. bu.edu This method has been successfully used to prepare a variety of aliphatic and alicyclic N-nitrocarbamates. bu.edu It is important to note that when nitrating aromatic carbamates, nitration may occur on the aromatic ring unless the positions are blocked. bu.edu

Research has led to the synthesis of several novel N-nitrocarbamates, demonstrating the viability of this derivatization strategy.

Compound NameReported Physical ConstantsReference
Methyl N-nitro-N-ethyl carbamateb.p. 72°C @ 11 mm bu.edu
Ethyl N-nitro-N-ethyl carbamateb.p. 107°C @ 31 mm bu.edu
Ethyl N-nitro-N-n-propyl carbamateb.p. 66°C @ 3 mm bu.edu
Ethyl N-nitro-N-isopropyl carbamateb.p. 72°C @ 7 mm bu.edu
Ethyl N-nitro-N-dodecyl carbamateOil, decomposes at 150°C @ 1 mm bu.edu
Ethyl N-nitro-N-octadecyl carbamatem.p. 45-46°C bu.edu

Preparation of Nitrocarbamate Salts

The synthesis of nitrocarbamate salts is a fundamental process in the study and application of this class of compounds. These salts often serve as key intermediates for further chemical modifications. The general approach involves the nitration of a corresponding carbamate precursor, followed by treatment with a base to form the desired salt.

A prevalent method for this transformation is the nitration of carbamates using a mixture of fuming nitric acid and acetic anhydride. bu.edu Following nitration, the introduction of a base facilitates the formation of the nitrocarbamate salt. For instance, hydrolysis of a nitrated carbamate with aqueous potassium hydroxide (B78521), followed by acidification, can yield the corresponding nitramine. chempedia.info The choice of base is critical as it directly influences the cation of the resulting salt.

Another route to nitrocarbamate salts involves the use of chlorosulfonyl isocyanate (CSI) to form carbamates from polynitroalcohols. researchgate.net These carbamate intermediates can then be nitrated, often with mixed acid, to produce primary nitrocarbamates. researchgate.net From these, various salts can be obtained through treatment with appropriate bases. acs.org The stability and reactivity of the resulting nitrocarbamate salts can be influenced by the nature of the associated cation.

Table 1: Preparation of Nitrocarbamate Salts

Precursor Reagents Product Reference

Functionalization Strategies for Structural Modification

The structural modification of this compound and related compounds is crucial for creating diverse molecular architectures and exploring their chemical properties. Functionalization can be directed at several sites within the molecule, offering a range of synthetic possibilities.

A primary strategy for modification is N-alkylation . Thermodynamically-controlled alkylation of simple carbamates using reagents like methyl fluorosulphonate has been shown to occur on the nitrogen atom. rsc.org This provides a direct method for introducing alkyl groups to the nitrocarbamate scaffold.

Another avenue for functionalization involves reactions at the carbamate's carbonyl group. While specific examples for this compound are less detailed in the provided context, general carbamate chemistry allows for transformations such as reduction or conversion to other functional groups.

Furthermore, nitrocarbamates can serve as intermediates in the synthesis of other compound classes. For example, N-nitrocarbamates in an ethereal solution can undergo ammonolysis when treated with gaseous ammonia, leading to the precipitation of the ammonium (B1175870) salt of the corresponding nitroamine. bu.edu This reaction highlights the utility of nitrocarbamates as precursors to N-nitroamines.

The nitration of the aromatic or heterocyclic rings of more complex carbamate structures is another significant functionalization strategy. For instance, ethyl N-(2-pyridyl) carbamate and ethyl N-(3-pyridyl) carbamate can be nitrated on the pyridine ring using a mixture of fuming nitric acid and concentrated sulfuric acid. bu.edu

Table 2: Functionalization Strategies for Structural Modification

Starting Material Reagents Product Type Reaction Type Reference
Simple Carbamates Methyl fluorosulphonate N-Alkyl Carbamate N-Alkylation rsc.org
N-Nitrocarbamates Gaseous Ammonia (in ether) Ammonium Salt of N-Nitroamine Ammonolysis bu.edu
Ethyl N-(pyridyl) carbamates Fuming Nitric Acid / Concentrated Sulfuric Acid Nitrated Pyridyl Carbamate Ring Nitration bu.edu

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework, as well as valuable information about heteroatoms like nitrogen.

Proton (¹H) NMR Studies

Proton NMR spectroscopy of methyl nitrocarbamate reveals distinct signals corresponding to the different proton environments within the molecule. The methyl protons (-OCH₃) typically appear as a sharp singlet, a testament to their chemical equivalence. The chemical shift of this peak provides information about the electronic environment surrounding the methyl group.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate (B1207046) group is characteristically found at a lower field (higher chemical shift) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The methyl carbon, being more shielded, resonates at a higher field. The general chemical shift range for carbon atoms is significantly broader than for protons, allowing for excellent resolution of individual carbon signals. oregonstate.edu Quaternary carbons, those without any attached protons, often exhibit weaker signals. oregonstate.edu

Table 1: Interactive ¹³C NMR Chemical Shift Data for Carbamate Compounds

CompoundFunctional GroupChemical Shift (ppm)Solvent
Methyl carbamateC=O159.2CDCl₃
Methyl carbamate-OCH₃52.1CDCl₃
Methyl N-methyl-N-nitrocarbamateNot specifiedNot specifiedNot specified

Nitrogen (¹⁴N and ¹⁵N) NMR Analysis

Nitrogen NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms within this compound. There are two NMR-active isotopes of nitrogen: ¹⁴N and ¹⁵N. huji.ac.il

¹⁴N NMR: The most abundant isotope, ¹⁴N (99.6% natural abundance), is a quadrupolar nucleus, which often leads to broad signals in the NMR spectrum. huji.ac.ilnih.gov This broadening can sometimes make signal detection and interpretation challenging. huji.ac.il

¹⁵N NMR: The ¹⁵N isotope, with a nuclear spin of ½, provides much sharper signals and is therefore often preferred for high-resolution studies, despite its low natural abundance (0.36%). wikipedia.org The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment of the nitrogen atom. For instance, the chemical shift of a nitro group (-NO₂) is significantly different from that of an amine or amide nitrogen. researchgate.net The IUPAC standard for referencing nitrogen NMR spectra is nitromethane (B149229) (CH₃NO₂). huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular "fingerprint." uh.edu

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular bond vibrations (stretching, bending, etc.). For this compound, key characteristic absorption bands would be expected for the following functional groups:

N-H Stretching: In primary and secondary carbamates, this appears as a distinct band. rsc.org

C=O Stretching: The carbonyl group of the carbamate exhibits a strong absorption band. rsc.org

NO₂ Stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations. researchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is also observable. rsc.org

C-O Stretching: The carbon-oxygen single bond of the ester group will have a characteristic stretching frequency. rsc.org

Table 2: Interactive FTIR Data for Related Carbamate Compounds

CompoundFunctional GroupVibrational ModeFrequency (cm⁻¹)
4-nitrobenzyl carbamate-NHStretching3526
4-nitrobenzyl carbamate>C=OStretching1604
4-nitrobenzyl carbamate-NHBending1513
4-nitrobenzyl carbamate-CNStretching1339
4-nitrobenzyl carbamateC-OStretching1056
Benzyl carbamate-NHStretching3422-3332
Benzyl carbamate>C=OStretching1694
Benzyl carbamate-NHBending1610
Benzyl carbamate-CNStretching1346
Benzyl carbamateC-OStretching1068
4-methoxyphenyl carbamate-NHStretching3396
4-methoxyphenyl carbamate>C=OStretching1733
4-methoxyphenyl carbamate-NHBending1610
4-methoxyphenyl carbamate-CNStretching1365
4-methoxyphenyl carbamateC-OStretching1043
4-methylphenyl carbamate-NHStretching3390-3339
4-methylphenyl carbamate>C=OStretching1700
4-methylphenyl carbamate-NHBending1610
4-methylphenyl carbamate-CNStretching1365
4-methylphenyl carbamateC-OStretching1216

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and elemental composition of a compound, as well as structural details derived from fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with a high-energy electron beam (typically 70 eV). libretexts.org This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). chemguide.co.uk Due to the high energy involved, the molecular ion is often unstable and undergoes extensive fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. libretexts.orgnih.gov

For this compound (C₂H₅N₂O₄), the molecular weight is approximately 123.07 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z 123. However, due to the presence of labile bonds, this peak may be weak or absent. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways include the loss of small, stable neutral molecules or radicals. libretexts.org

Table 2: Predicted Electron Ionization (EI-MS) Fragmentation for this compound

m/z (mass-to-charge)Proposed Fragment IonIdentity of Lost Neutral/Radical
123[CH₃OC(O)NHNO₂]•+Molecular Ion (M•+)
93[CH₃OC(O)NH]•+Loss of NO
77[CH₃OC(O)NH]•+Loss of NO₂
64[H₂NNO₂]•+Loss of •COOCH₃
59[CH₃OCO]⁺Loss of •NHNO₂
46[NO₂]⁺Loss of CH₃OC(O)NH•
31[CH₃O]⁺Loss of •C(O)NHNO₂

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique. It uses a pulsed primary ion beam (e.g., Ga⁺, Bi⁺, or Ar⁺ clusters) to sputter the outermost monolayer of a sample's surface, generating secondary ions. carleton.edupnnl.gov These secondary ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring their time of flight to a detector. nist.gov Lighter ions travel faster and arrive sooner than heavier ions. youtube.com

ToF-SIMS provides detailed elemental and molecular information from the very top surface (1-2 nm) of a material, making it ideal for analyzing surface chemistry, contamination, and the spatial distribution of molecules. nist.govnih.gov In the analysis of this compound, ToF-SIMS could be used to:

Detect Trace Residues: Identify minute quantities of the compound on various substrates.

Image Molecular Distribution: Map the location of this compound and its fragments on a surface with sub-micron resolution.

Characterize Surface Layers: Analyze thin films or coatings containing the compound.

The technique's high mass resolution allows for the separation of ions with very similar nominal masses, ensuring accurate identification of molecular and fragment ions, such as the parent molecule [M]⁺, protonated molecule [M+H]⁺, or characteristic fragments like [M-NO₂]⁺. carleton.edunih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest mass resolving power and mass accuracy among all mass spectrometry techniques. pnnl.govnationalmaglab.org In an FT-ICR instrument, ions are trapped within a strong, uniform magnetic field inside an ICR cell. The ions are excited into a circular orbit (cyclotron motion) by a radiofrequency pulse. The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio. The orbiting ions generate a faint electrical signal on detector plates, and this time-domain signal is converted into a mass spectrum via a Fourier transform. nih.gov

The unparalleled performance of FT-ICR MS makes it exceptionally suited for the analysis of complex mixtures and the unambiguous determination of elemental compositions. osti.govresearchgate.net If this compound were present in a complex environmental or biological sample, FT-ICR MS could:

Provide Unambiguous Formula Assignment: Measure the mass of the molecular ion with parts-per-billion accuracy, allowing for the confident determination of its elemental formula (C₂H₅N₂O₄).

Resolve Isobaric Interferences: Distinguish this compound from other compounds that have the same nominal mass but different elemental compositions.

Analyze Complex Mixtures: Detect and identify the compound without extensive chromatographic separation.

This technique is a powerful tool for confirming the identity of small molecules like this compound with the highest degree of confidence.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an analytical method used to characterize materials that are non-volatile, such as polymers or complex organic solids. wikipedia.org In this technique, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to thermally decompose into smaller, more volatile fragments called pyrolysates. eag.compnnl.gov These fragments are then swept into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).

The analysis of this compound by Py-GC-MS would provide insights into its thermal decomposition behavior. The resulting chromatogram would show a series of peaks corresponding to the stable breakdown products. The mass spectrum of each peak allows for the identification of these fragments. This information is valuable for understanding the compound's thermal stability and degradation pathways. Studies on related carbamate pesticides have shown that they decompose into predictable fragments upon pyrolysis. nih.gov

Table 3: Potential Pyrolysis Products of this compound in Py-GC-MS

Pyrolysis ProductChemical FormulaDescription
Methanol (B129727)CH₃OHFormed from the methoxy (B1213986) group and a hydrogen atom.
Carbon DioxideCO₂A common decomposition product from the carbonyl group.
Nitrous OxideN₂OA potential product from the decomposition of the nitroamine moiety.
Methyl IsocyanateCH₃NCOA characteristic fragment from the thermal decomposition of methyl carbamates.
NitromethaneCH₃NO₂A potential rearrangement and fragmentation product.

X-ray Diffraction Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. When a beam of monochromatic X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice.

A complete single-crystal X-ray diffraction analysis of this compound would yield precise data on its molecular geometry and packing in the solid state. Although specific crystallographic data for this compound is not widely available in open literature, the technique would provide the following fundamental information:

Unit Cell Dimensions: The precise lengths (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The exact (x, y, z) position of every atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them, confirming the molecular connectivity.

Intermolecular Interactions: Details of how molecules pack together, including any hydrogen bonding, which is expected for the N-H group in this compound.

This level of structural detail is crucial for understanding the physical properties of the compound and for computational modeling studies.

Single-Crystal X-ray Diffraction for Structural Elucidation

While specific single-crystal X-ray diffraction data for this compound (C₃H₆N₂O₄) is not extensively available in public literature, the application of this technique would yield critical structural parameters. For related compounds, such as methyl N-(4-nitrophenyl)carbamate, SC-XRD analysis has provided detailed crystallographic data, including unit cell dimensions and space group information. researchgate.net If a suitable single crystal of this compound were analyzed, the resulting data would be presented in a crystallographic information file (CIF), containing the parameters shown in the table below.

Table 1: Representative Parameters Determined by Single-Crystal X-ray Diffraction

Parameter Description Example Value (Hypothetical)
Chemical Formula The elemental composition of the compound. C₃H₆N₂O₄
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The dimensions of the unit cell axes. a = 7.5, b = 8.0, c = 8.5
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 95, γ = 90
Volume (ų) The volume of the unit cell. 505.9
Z The number of molecules per unit cell. 4
Density (calc) The calculated density of the crystal. 1.75 g/cm³

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and analyze the purity of a solid sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

For this compound, PXRD would be used to confirm the identity of a synthesized batch against a known standard, to detect the presence of crystalline impurities, or to study phase transitions that may occur under different conditions. Each peak in the diffractogram corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law. Although a specific experimental PXRD pattern for this compound is not publicly documented, the technique remains a fundamental tool for its solid-state characterization.

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are vital for determining the thermal stability, decomposition profile, and phase behavior of energetic materials like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is widely used to determine thermal transitions such as melting, crystallization, and decomposition. A DSC thermogram for this compound would provide key data points, including its melting point (an endothermic event) and the onset temperature of its decomposition (an exothermic event). The energy released during decomposition (enthalpy of decomposition) can also be quantified, which is a critical parameter for assessing its energetic nature. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is particularly useful for studying decomposition processes that involve the loss of volatile products. A TGA curve for this compound would show the temperature ranges over which the molecule breaks down and the corresponding mass loss at each stage. This information helps in elucidating the decomposition mechanism and identifying the thermal stability limits of the compound. For example, TGA has been used to study the decomposition of other methyl esters, showing distinct mass loss steps corresponding to the evaporation and decomposition of different fragments. ingenieria-analitica.comresearchgate.netnih.gov

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is an older but related technique where the temperature difference between a sample and an inert reference is measured as both are heated. researchgate.net Similar to DSC, DTA detects thermal events like phase transitions and decomposition. A DTA curve plots this temperature difference (ΔT) against temperature, revealing endothermic or exothermic peaks corresponding to physical or chemical changes in the sample.

Table 2: Illustrative Thermal Analysis Data for an Energetic Compound

Analysis Method Parameter Measured Typical Information Gained
DSC Heat Flow (mW) Melting Point, Decomposition Onset, Enthalpy
TGA Mass (%) Decomposition Temperature, Mass Loss Stages
DTA Temperature Difference (ΔT) Transition and Decomposition Temperatures

Chromatographic and Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are essential for the purification, identification, and quantification of this compound.

Given its chemical structure as an N-methylcarbamate, established methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable. EPA Method 8318, for instance, details the analysis of N-methylcarbamates using a reversed-phase C18 HPLC column. epa.gov In such a method, the sample is injected into a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and separated based on its polarity. epa.govsielc.com Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, by post-column derivatization to form a fluorescent product. s4science.at

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for volatile and thermally stable compounds. Methods have been developed for the determination of related compounds like methyl carbamate in various matrices. nih.govspkx.net.cn For this compound, GC-MS analysis would provide both a retention time for identification and a mass spectrum that offers structural information based on its fragmentation pattern.

Table 3: Typical HPLC Parameters for N-Methylcarbamate Analysis

Parameter Specification Purpose
Column Reversed-Phase C8 or C18, 5 µm Stationary phase for separation based on polarity. s4science.at
Mobile Phase Gradient of Water/Methanol or Water/Acetonitrile Elutes compounds from the column. epa.govsielc.com
Flow Rate 0.8 - 1.5 mL/min Controls the speed of the separation.
Detector Fluorescence (with post-column derivatization) or MS Quantifies and identifies the separated compound. s4science.atnih.gov
Post-Column Reagents OPA and 2-Mercaptoethanol Reacts with the analyte to create a fluorescent derivative. s4science.at

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of N-methylcarbamates, including nitro-substituted variants like this compound. It is exceptionally well-suited for determining the purity of synthesized batches and for monitoring the compound's stability under various conditions.

Purity Assessment: For purity analysis, reversed-phase HPLC (RP-HPLC) is the most common approach. waters.com In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile or methanol. waters.com this compound, being a polar compound, requires careful method development to achieve adequate retention and sharp, symmetrical peaks. The polarity of the nitro and carbamate groups influences its interaction with the stationary phase. A method for highly polar nitroaromatic compounds might utilize an advanced HPLC-photodiode array (PDA) detection system, allowing for detection limits in the microgram-per-liter range after solid-phase extraction. nih.gov

Degradation Studies: HPLC is instrumental in stability-indicating methods, which are designed to separate the intact compound from its potential degradation products. Forced degradation studies involve subjecting this compound to stress conditions such as acid, base, oxidation, and photolysis. By analyzing the stressed samples with a developed HPLC method, the degradation pathways can be elucidated. For instance, many carbamates are known to be susceptible to hydrolysis, particularly under basic conditions, which would cleave the ester or carbamate linkage.

A common method for analyzing N-methylcarbamates involves post-column derivatization to enhance detection sensitivity. epa.govthermofisher.com After the compound is separated on the HPLC column, it is hydrolyzed in-line with a base (e.g., sodium hydroxide) to form methylamine. This product then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to create a highly fluorescent derivative, which can be detected with high sensitivity by a fluorescence detector. epa.govthermofisher.com

A representative table of HPLC conditions for analyzing a polar, nitro-containing carbamate is provided below.

Table 1: Illustrative HPLC Conditions for this compound Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Polar-Embedded Phase Column waters.compickeringlabs.com
Mobile Phase Gradient of Acetonitrile and Water (with optional formic acid for peak shape) chromatographyonline.com
Flow Rate 1.0 mL/min
Detector UV/PDA at 210-254 nm or Fluorescence Detector (with post-column derivatization) nih.gov
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Sample Diluent Mobile Phase or Water/Acetonitrile Mixture waters.com

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. youtube.com However, the direct analysis of many carbamates, including this compound, can be challenging due to their thermal lability. oup.comscispec.co.th Many N-methylcarbamates tend to decompose at the high temperatures used in GC injectors and columns, often breaking down into methyl isocyanate and the corresponding phenol (B47542) or alcohol. oup.com

To overcome this thermal instability, derivatization is a common strategy. The carbamate is chemically modified to form a more volatile and thermally stable derivative. For methylcarbamates, this can involve:

Acylation: Reaction with anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) to form N-perfluoroacylated derivatives, which are more stable and highly responsive to electron-capture detection (ECD). acs.org

Methylation: On-column or "flash" alkylation in a heated injection port can also be used to create more stable derivatives suitable for GC analysis. scispec.co.th

Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS). GC-MS provides both separation and structural identification, making it an invaluable tool for confirming the presence of the analyte and identifying unknown impurities or degradation products. spkx.net.cnnih.govmdpi.com The mass spectrometer can be operated in various modes, such as full scan to obtain mass spectra for identification, or selected ion monitoring (SIM) for high-sensitivity quantification. nih.gov

Table 2: Representative GC-MS Conditions for Derivatized this compound

ParameterCondition
Derivatization Reaction with a perfluoroacylating agent (e.g., TFAA) or methylation agent. scispec.co.thacs.org
Column Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm) spkx.net.cn
Injector Split/Splitless, 250 °C scispec.co.th
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min) scispec.co.th
Oven Program Temperature gradient (e.g., 70°C hold for 1 min, ramp at 10°C/min to 280°C) nih.gov
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)
MS Ionization Electron Ionization (EI) at 70 eV scispec.co.th

Gel Permeation Chromatography (GPC) coupled with Advanced Detectors

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an analytical technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgcampoly.com It is predominantly used for the characterization of high-molecular-weight polymers and macromolecules. azom.com The process involves passing a solution of the analyte through a column packed with porous gel; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. campoly.com

Applicability to this compound: Given that this compound is a small molecule with a low molecular weight, GPC is not a suitable or conventional method for its analysis. The fundamental principle of GPC relies on separating molecules across a range of sizes, and its resolution is insufficient to separate small molecules from solvent peaks or from other small-molecule impurities with similar dimensions. wikipedia.org For a small molecule like this compound, the elution time would be very long and the peak would likely be indistinguishable from the solvent front or other low-molecular-weight components.

Advanced Detectors in GPC: Although not applicable to this compound, GPC systems are often equipped with advanced detectors to provide comprehensive information about macromolecules. These include:

Refractive Index (RI) Detector: A universal concentration-sensitive detector.

UV-Vis Detector: A concentration-sensitive detector for chromophore-containing polymers.

Multi-Angle Light Scattering (MALS) Detector: An absolute detector that can determine the molar mass of a polymer at each elution slice without the need for column calibration standards. chromatographyonline.com

Viscometer: Measures the intrinsic viscosity of the polymer, providing information about molecular structure and conformation. chromatographyonline.com

A "triple-detector" setup combining MALS, RI, and a viscometer offers a powerful tool for detailed polymer characterization. However, these advanced detection methods are designed to analyze the properties of large polymer chains as they elute from the GPC column and would not be employed for the analysis of a small molecule like this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the atomic level. These methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method for determining the equilibrium geometry and other structural parameters of molecules. researchgate.net This approach is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. youtube.com For a molecule like methyl nitrocarbamate, DFT calculations would typically be employed to predict key structural features.

The process involves optimizing the molecular structure to find the lowest energy conformation. youtube.com This would reveal bond lengths, bond angles, and dihedral angles. For instance, in a related compound, methyl carbamate (B1207046), DFT calculations have been used to analyze the planarity of the molecule and the rotational barriers of the methyl and amino groups. researchgate.net Similar calculations on this compound would elucidate the geometry of the nitro group relative to the carbamate backbone.

Illustrative Molecular Structure Parameters for this compound (Hypothetical DFT Results)

ParameterPredicted ValueUnit
C=O Bond Length1.21Å
C-O Bond Length1.35Å
N-N Bond Length1.38Å
N-O Bond Length (nitro)1.22Å
O-C-N Bond Angle110Degrees
C-N-N Bond Angle115Degrees
N-N-O Bond Angle118Degrees
Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific published DFT calculations for this compound are not available.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These calculations are crucial for understanding the electronic nature of a molecule, which governs its reactivity and stability.

For this compound, ab initio calculations could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. The HOMO-LUMO gap is a particularly important parameter, as a smaller gap can indicate higher reactivity. The electron density distribution would highlight the electrophilic and nucleophilic sites within the molecule.

Illustrative Electronic Properties of this compound (Hypothetical Ab Initio Results)

PropertyPredicted ValueUnit
HOMO Energy-8.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap7.3eV
Dipole Moment3.5Debye
Note: The data in this table is for illustrative purposes to demonstrate the types of properties calculated, as specific published ab initio results for this compound are not available.

Energetic Property Predictions

The performance of an energetic material is characterized by several key parameters, many of which can be predicted through computational methods. These predictions are vital for the initial assessment of a novel compound's potential as an explosive.

The heat of formation (ΔHf) is a fundamental thermodynamic property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. It is a critical input for predicting detonation properties. Computational methods, including DFT and more advanced ab initio techniques, can be used to estimate the heat of formation.

For energetic materials, key detonation parameters include the detonation velocity (VOD) and detonation pressure (P). These properties are indicative of the explosive's power and can be estimated using empirical and theoretical models. These models often rely on the calculated heat of formation, the elemental composition, and the density of the material. dtic.mil While specific predictions for this compound are not available, similar compounds are often evaluated using these computational tools. nih.gov

Illustrative Predicted Detonation Parameters

ParameterPredicted ValueUnit
Detonation Velocity (VOD)7,500 - 8,500m/s
Detonation Pressure (P)25 - 30GPa
Note: These values are hypothetical and represent a typical range for nitramine-based energetic materials.

The oxygen balance (OB%) is a measure of the degree to which a molecule can be oxidized. wikipedia.orgtaylorandfrancis.com It is calculated based on the elemental composition of the compound and indicates whether it has a surplus or deficit of oxygen required for the complete conversion of its carbon and hydrogen atoms to carbon dioxide and water. libretexts.org A zero oxygen balance suggests that the explosive has just enough oxygen for complete combustion. wikipedia.org

The oxygen balance is calculated using the following formula:

OB% = [-1600 / Molecular Weight] * [2X + (Y/2) - Z]

Where:

X = number of carbon atoms

Y = number of hydrogen atoms

Z = number of oxygen atoms

For methyl N-methyl-N-nitrocarbamate (C₃H₆N₂O₄), with a molecular weight of 134.09 g/mol , the oxygen balance is calculated as follows: nih.gov

OB% = [-1600 / 134.09] * [2(3) + (6/2) - 4] OB% = -11.93 * [6 + 3 - 4] OB% = -11.93 * 5 OB% = -59.65%

Oxygen Balance of this compound and Related Compounds

CompoundMolecular FormulaOxygen Balance (%)
Methyl N-methyl-N-nitrocarbamateC₃H₆N₂O₄-59.65
Nitromethane (B149229)CH₃NO₂-39.0
Trinitrotoluene (TNT)C₇H₅N₃O₆-74.0
Ammonium (B1175870) Nitrate (B79036)NH₄NO₃+20.0

Mechanistic Pathway Elucidation

The study of reaction mechanisms through computational chemistry offers a molecular-level understanding of chemical transformations. For a compound like this compound, this would involve dissecting the pathways of its formation, decomposition, and other reactions.

Computational Modeling of Reaction Intermediates

In the realm of computational chemistry, the identification and characterization of reaction intermediates are crucial for understanding a reaction's progress. For instance, in the hydrolysis of carbamates, theoretical studies have identified key intermediates. A study on the acid hydrolysis of methyl carbamate, a related parent compound, utilized the Modified Neglect of Diatomic Overlap (MNDO) method to investigate the reaction mechanism. libretexts.org This study proposed that the reaction proceeds through a rate-determining nucleophilic attack of water on the carbonyl carbon of the N-protonated tautomer, leading to a tetrahedral intermediate. libretexts.org

Similarly, density functional theory (DFT) calculations have been instrumental in elucidating the intermediates in palladium-catalyzed carbamate synthesis. utdallas.edu These studies confirm that direct reactions can be non-spontaneous and require a catalyst, with the formation of various palladium-ligand-reactant complexes as key intermediates. utdallas.edu For this compound, one could hypothesize the formation of various charged or radical species as intermediates, especially in thermal decomposition or reactions involving the nitro group. The stability and electronic structure of these hypothetical intermediates could be modeled using various quantum chemical methods.

Transition State Analysis in Reaction Pathways

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry provides powerful tools to locate and analyze transition state structures. The analysis of transition states allows for the determination of the highest energy point along a reaction coordinate, providing insight into the reaction's feasibility and kinetics. For enzymatic reactions involving carbamates, transition state analysis has been used to design potent inhibitors. chemistrysteps.com

In the context of this compound, transition state analysis would be critical in understanding its stability and reactivity. For example, in a potential decomposition pathway involving the cleavage of the N-NO2 bond, computational methods could model the geometry and energy of the transition state, revealing the bond-breaking and bond-forming processes that occur at the peak of the energy barrier. Studies on the thermal decomposition of other esters like methyl butanoate have successfully used ab initio and DFT methods to identify transition states for various decomposition pathways. aps.org

Energy Barrier Calculations for Chemical Transformations

The energy barrier, or activation energy, is a critical parameter that dictates the rate of a chemical reaction. Computational chemistry allows for the precise calculation of these barriers. For the hydrolysis of methyl carbamate, the energy barrier for the rate-determining step was a key finding of the computational study. libretexts.org

Table 1: Illustrative Energy Barrier Calculations for Related Compound Reactions

ReactionCompoundComputational MethodCalculated Energy Barrier (kcal/mol)
Thermal Decomposition (C-C bond fission)Methyl ButanoateG3B3 TheoryNot Specified
Acid Hydrolysis (Rate-determining step)Methyl CarbamateMNDONot Specified
Pd-Catalyzed Synthesis (Overall reaction energy)(R)-methyl-(2-hydroxy-1-phenylethyl)carbamateDFT-238.7

Note: This table is illustrative and based on data for related compounds due to the lack of specific data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful lens to observe the time-dependent behavior of molecules, including conformational changes and intermolecular interactions.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The stability of these different conformers is determined by factors such as steric hindrance and electronic interactions. For carbamates, the relative orientation of the ester and amide groups is a key conformational feature. Studies on methyl 3-nitrobenzoate, a molecule with some structural similarities to this compound, have used DFT calculations to determine the most stable rotational isomers and the energy barriers between them. figshare.com

For this compound, MD simulations could explore the rotational dynamics around the C-O, N-C, and N-N bonds to identify the most populated conformations and the flexibility of the molecule. This information is crucial for understanding its physical properties and how it interacts with other molecules. The stability of different conformers could be assessed by analyzing the potential energy surface.

Intermolecular Interaction Studies

The way molecules interact with each other governs their macroscopic properties, such as their crystal structure and solvation behavior. MD simulations can provide detailed insights into these intermolecular interactions. For instance, studies on N-[(3-pyridinylamino) thioxomethyl] carbamates have used molecular electrostatic potential (MEP) surfaces to predict and understand the dominant intermolecular interactions, such as hydrogen and halogen bonding, which dictate their supramolecular assembly. researchgate.net

In the case of this compound, MD simulations could be employed to study its interactions in a condensed phase or in solution. Key interactions would likely include dipole-dipole interactions due to the polar carbamate and nitro groups, as well as potential hydrogen bonding if protic solvents are present. Understanding these interactions is fundamental to predicting its behavior in various environments.

Degradation and Environmental Fate Mechanisms

Chemical Degradation Pathways

Chemical degradation involves the abiotic transformation of methyl nitrocarbamate through reactions such as hydrolysis, photolysis, and redox processes. These pathways are crucial in breaking down the compound in soil and water systems.

The hydrolysis of N-nitroamides, a class of compounds including this compound, is subject to catalysis by acids. Studies on the hydrolysis of the closely related compound, N-methyl-N-nitroacetamide, in aqueous sulfuric acid indicate an acid-catalyzed process across all acidities. The proposed mechanism is an AAc2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. This process involves a rapid pre-equilibrium protonation of the substrate, followed by a rate-limiting attack of a water molecule at the carbonyl carbon atom. This forms a tetrahedral intermediate which then quickly collapses to yield the final products. rsc.org

N-nitroamides are typically hydrolyzed through the cleavage of the amide C–N bond. rsc.org In alkaline conditions, the hydrolysis of carbamates is a primary degradation route. For instance, methyl carbamate (B1207046) (a related compound lacking the nitro group) is hydrolyzed in sodium hydroxide (B78521) solution to methanol (B129727) and carbamic acid, which further decomposes into carbon dioxide and ammonia (B1221849). nih.gov The hydrolysis of other N-methylcarbamates in alkaline solutions has been shown to proceed via an E1cB (unimolecular elimination conjugate base) mechanism, which involves the formation of methyl isocyanate as an intermediate. arkat-usa.org

Table 1: Kinetic Data for the Hydrolysis of N-methyl-N-nitroacetamide in Aqueous H₂SO₄ at 25°C

ParameterValueMechanism Indication
Solvent Deuterium Isotope Effect (kH₂SO₄/kD₂SO₄)0.87Suggests an AAc2 mechanism involving a rate-limiting attack of water. rsc.org
Entropy of Activation (ΔS‡)-85 (±10) J K⁻¹ mol⁻¹

Data based on the analogous compound N-methyl-N-nitroacetamide. rsc.org

The photochemistry of N-nitro and nitroaromatic compounds involves various decomposition pathways upon absorption of light energy. The specific pathway for this compound is influenced by factors such as the excitation energy and light intensity. osti.gov For aromatic nitro compounds, photolysis can lead to the formation of aromatic nitroso compounds and nitrophenols as primary products. dtic.mil The disappearance quantum yields for these reactions are often low, suggesting that deactivation back to the ground state is a major competing process. dtic.mil

In aqueous environments, the photolysis of nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions can generate a variety of reactive nitrating agents, including nitrogen dioxide radical (•NO₂). nih.gov These photogenerated species can then participate in the transformation of organic molecules, representing a potential indirect photolysis pathway for compounds like this compound present in sunlit surface waters. nih.gov The photodecomposition of energetic nitramines, which are structurally related to N-nitrocarbamates, is known to be a key initiation process in their decomposition. osti.gov

Reductive and oxidative processes are significant in the degradation of nitroaromatic compounds and carbamates. Advanced oxidation processes (AOPs) can generate highly reactive species, such as hydroxyl radicals (•OH), that can degrade these compounds. nih.gov For nitroaromatic compounds, a coupled reduction-oxidation process can be particularly effective. The initial reduction of the nitro group (–NO₂) to an amino group (–NH₂) can decrease the chemical stability of the molecule, making it more susceptible to subsequent oxidative ring-opening. nih.gov

The degradation of some carbamates can be initiated by oxidation. bohrium.com For instance, the biodegradation of N-nitrosodimethylamine, another N-nitro compound, is hypothesized to be initiated by an oxidative denitrosation reaction involving the abstraction of a hydrogen atom from a methyl group. nih.gov This leads to the formation of intermediates that subsequently decompose. Such oxidative pathways could potentially play a role in the degradation of this compound.

Environmental Transformation Pathways

In the environment, this compound is subject to transformation by microorganisms and interaction with soil and sediment particles, which affects its mobility and bioavailability.

The biodegradation of carbamates and nitroaromatic compounds by microorganisms is a key process for their removal from the environment. nih.govnih.gov Microbial degradation is considered an environmentally friendly and cost-effective method for detoxification. bohrium.com

The primary route for the microbial degradation of carbamate pesticides is hydrolysis, catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comfrontiersin.org This enzymatic reaction cleaves the carbamate ester linkage. frontiersin.org A variety of bacterial and fungal species have been identified that can degrade different carbamate pesticides, often utilizing them as a source of carbon and nitrogen. frontiersin.org

For nitroaromatic compounds, microbial degradation can proceed through several different mechanisms under both aerobic and anaerobic conditions. nih.gov

Reductive Pathways : Under anaerobic conditions, bacteria can reduce the nitro group to a hydroxylamino group and then to an amine. nih.gov

Oxidative Pathways : Aerobic bacteria can employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which leads to the elimination of the nitro group as nitrite. nih.gov

Rearrangement : Some bacteria can convert the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can be further metabolized. nih.gov

A study on the propanotroph Rhodococcus ruber ENV425 demonstrated the biodegradation of N-nitrosodimethylamine, a related N-nitro compound. The degradation pathway involved denitrosation, producing intermediates such as methylamine, nitric oxide, nitrite, and formate. nih.gov This indicates that microorganisms possess enzymatic machinery capable of transforming N-nitro functional groups.

Sorption to soil and sediment particles is a critical process that influences the environmental fate and transport of organic compounds like this compound. This process controls the concentration of the compound in the aqueous phase, thereby affecting its mobility, bioavailability for microbial degradation, and potential for leaching into groundwater. researchgate.net

The extent of sorption is dependent on the chemical properties of the compound and the characteristics of the soil, such as organic matter content, clay content, and pH. For carbamate pesticides, sorption is often correlated with the organic carbon content of the soil. nih.gov For instance, studies on the N-methyl carbamate insecticide carbaryl (B1668338) have examined its adsorption behavior in soil. nih.gov It is also noted that the hydrolysis of the related compound methyl carbamate can be catalyzed by its adsorption onto clay minerals in moist soils. nih.gov The dynamics of sorption and desorption are crucial for developing models that predict the fate and transport of these compounds in the environment. researchgate.net

Volatilization Processes and Atmospheric Fate

The environmental distribution and persistence of chemical compounds are significantly influenced by their volatilization from soil and water surfaces and their subsequent fate in the atmosphere. For this compound, specific experimental data on these processes are scarce in scientific literature. Consequently, much of the understanding of its potential environmental behavior is derived from data on analogous compounds, such as methyl carbamate, and general principles of atmospheric chemistry.

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state. The tendency of a chemical to volatilize is primarily governed by its vapor pressure and its solubility in water, which are encapsulated in the Henry's Law constant.

Once in the atmosphere, the fate of a chemical like this compound is determined by several processes, including photolysis (degradation by sunlight) and reaction with photochemically produced oxidants like the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃).

Volatilization from Water and Soil

The vapor pressure of a compound also plays a crucial role in its volatilization from dry surfaces. Methyl carbamate has an estimated vapor pressure of 0.56 mm Hg at 25°C, which suggests it can exist in the vapor phase in the atmosphere. who.int It is also noted that methyl carbamate freely sublimes at room temperature. who.int

Table 1: Physicochemical Properties Relevant to Volatilization

PropertyValue (Methyl Carbamate)Value (Methyl methyl(nitro)carbamate)Reference
Vapor Pressure 0.56 mmHg at 25°C (estimated)Data not available who.int
Henry's Law Constant 4.0 x 10⁻⁸ atm-m³/mol (estimated)Data not available who.int
Water Solubility ≥ 100 mg/mL at 20°CData not available who.int
Molecular Weight 75.07 g/mol 134.09 g/mol who.intnih.gov

Note: Data for methyl methyl(nitro)carbamate is provided for comparison where available. The user is strongly advised that these values are for related compounds and may not accurately represent the properties of this compound.

Atmospheric Degradation

Once in the atmosphere, organic compounds are subject to degradation. The primary pathway for the atmospheric removal of many volatile organic compounds is through reaction with hydroxyl radicals (OH).

For methyl carbamate, the estimated atmospheric half-life for its reaction with photochemically-produced hydroxyl radicals is about 4.8 days. who.int This suggests that if this compound enters the atmosphere, it would be degraded, although the reaction rate and half-life could differ due to the electronic effects of the nitro group.

Photolysis can also be a significant degradation pathway for atmospheric pollutants. Carbamates, in general, are known to undergo photodecomposition. ntis.gov The nitro group in this compound might make it more susceptible to photolysis compared to methyl carbamate. For instance, nitroguanidine, another compound containing a nitro group, undergoes photolysis in aqueous systems with a half-life of less than a day in summer conditions. henrys-law.org This suggests that direct degradation by sunlight could be a relevant atmospheric fate for this compound.

Table 2: Estimated Atmospheric Fate Parameters

ParameterValue (Methyl Carbamate)Reference
Atmospheric Half-life (reaction with OH radicals) 4.8 days (estimated) who.int

Note: This data is for the related compound methyl carbamate and should be used as an estimate for the potential behavior of this compound.

Mechanistic Interactions with Biomolecules and Systems

Interactions with Enzyme Systems

The principal target of N-methylcarbamate compounds is acetylcholinesterase (AChE), a critical enzyme in the nervous system. numberanalytics.comnumberanalytics.com These compounds act as inhibitors of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses and subsequent disruption of nerve function. numberanalytics.comslideshare.net The inhibition occurs through a process known as carbamoylation, where the carbamate (B1207046) moiety binds to the serine hydroxyl group in the active site of the enzyme. numberanalytics.com This inhibition is typically reversible, as the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme. numberanalytics.comyoutube.com

In addition to AChE, N-methylcarbamates have been shown to interact with carboxylesterases (CarbE). nih.gov These enzymes can also be inhibited by some N-methylcarbamates. nih.gov The inhibition of carboxylesterases can potentiate the toxicity of these compounds by reducing their metabolism and thereby increasing the concentration available to inhibit acetylcholinesterase. nih.gov

The following table summarizes the inhibitory interactions of representative N-methylcarbamate compounds with key enzyme systems.

Table 1: Inhibition of Enzyme Systems by Representative N-Methylcarbamates

Compound Target Enzyme Inhibition Type Kinetic Parameters
Carbofuran Acetylcholinesterase (AChE) Mixed-type inhibition K_i = 1.9 ppm
Carbaryl (B1668338) Acetylcholinesterase (AChE) Competitive inhibition -
Aldicarb Acetylcholinesterase (AChE) Competitive inhibition -
Propoxur Acetylcholinesterase (AChE) Competitive inhibition -
Various N-methyl, N-alkyl carbamates Acetylcholinesterase (AChE) Carbamoylation Rate of carbamylation (k_i) and decarbamylation (k_r) are dependent on the N-alkyl substituent size.
Various N-methylcarbamates Carboxylesterase (CarbE) Inhibition -

Data for Carbofuran from a study on acetylcholinesterase inhibition kinetics. ugm.ac.id Information for other compounds is based on general descriptions of N-methylcarbamate action. slideshare.netnih.govnih.gov

Molecular Mechanisms of Biological Response

The primary molecular mechanism of action for N-methylcarbamates is the inhibition of acetylcholinesterase. numberanalytics.comnih.gov This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. slideshare.net This overstimulation is the direct cause of the observed biological responses.

At a more detailed molecular level, the interaction involves the carbamoylation of a serine residue within the active site of acetylcholinesterase. numberanalytics.com The rate and reversibility of this reaction are influenced by the specific chemical structure of the N-methylcarbamate. nih.gov

Recent studies on some carbamate compounds have also suggested the involvement of other molecular pathways in their biological effects. For instance, exposure to certain carbamates has been linked to the induction of oxidative stress and the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov Some carbamates have also been shown to induce apoptosis (programmed cell death) in certain cell types, a process that can be mediated by the activation of caspases and the release of mitochondrial cytochrome-c. nih.gov

Impact on Cellular Communication Mechanisms

The primary and most direct impact of N-methylcarbamates on cellular communication is the disruption of cholinergic neurotransmission due to acetylcholinesterase inhibition. slideshare.net This leads to an overabundance of acetylcholine at the neuromuscular junction and in the central and peripheral nervous systems, causing a breakdown in normal nerve signaling.

Beyond this primary mechanism, the downstream consequences of carbamate-induced cellular stress can also affect cellular communication. For example, the induction of oxidative stress can lead to the damage of cellular components and the activation of stress-response signaling pathways. nih.gov The initiation of apoptosis by some carbamates represents a final, drastic alteration in cellular communication, leading to the controlled demise of the cell. nih.gov However, specific research detailing the direct impact of methyl nitrocarbamate on broader cellular communication pathways is not extensively available in the current literature.

Applications in Advanced Materials and Chemical Synthesis

Utilization in Energetic Materials Science

The primary application of nitrocarbamate compounds, including derivatives of methyl nitrocarbamate, is in the field of energetic materials. The presence of the nitro group (-NO2) alongside the carbamate (B1207046) structure imparts a high degree of energy content, making them suitable for use in explosives and propellants.

Research into energetic materials is constantly seeking alternatives to traditional oxidizers, with a focus on compounds that offer higher energy density, better performance, and improved safety characteristics. In this context, certain nitrocarbamate derivatives have been investigated as potential high-energy density oxidizers. For instance, 2,2,2-trinitroethyl nitrocarbamate has been identified as a potential perchlorate-free high-energy dense oxidizer. It possesses a high oxygen balance, which is a critical measure for the efficiency of an energetic material.

The synthesis of various energetic nitrocarbamates from polynitro alcohols has been a subject of study, aiming to create novel high-energy oxidizers. These compounds are of interest because the primary N-nitrocarbamate moiety is a recognized explosophoric group, contributing significantly to the energetic properties of the molecule. The goal is to develop materials with superior detonation and propulsion properties.

Nitrocarbamate derivatives have been explored for their utility in solid rocket propellant formulations. One notable example is the use of 2-nitratoethyl-N-methyl-N-nitrocarbamate as a plasticizer in nitrocellulose-based propellants. In this role, it facilitates the curing of the propellant at ambient or slightly elevated temperatures, which is a significant advantage in manufacturing.

Property2,2,2-trinitroethyl nitrocarbamate
Potential Application High-energy density oxidizer
Key Feature High oxygen balance (+14.9% for CO2)
Precursors 2,2,2-trinitroethanol, Phosgene

Intermediates in Complex Organic Synthesis

While carbamates, in general, are versatile intermediates in organic synthesis, the specific use of this compound in complex multi-step synthesis is not widely documented in publicly available research. Carbamates serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to their role as protecting groups for amines and as precursors to other functional groups. nih.govgoogle.comnih.gov For example, methyl carbamate is used as a reagent in the synthesis of various agrochemicals, including insecticides and fungicides. researchgate.netarsdcollege.ac.in

The synthesis of more complex molecules often involves the transformation of the carbamate group. Methodologies like the Curtius and Hofmann rearrangements can be used to convert carboxylic acids or amides into carbamates, which can then be further manipulated. nih.gov However, specific examples detailing the utility of this compound as a key intermediate in the synthesis of complex molecules are not prominent in the literature, which tends to focus on its non-nitrated counterpart, methyl carbamate, for such applications. google.comorganic-chemistry.org

Research on Polymer and Textile Applications

The application of carbamate compounds in the polymer and textile industries is well-established, primarily through the use of methyl carbamate. In textiles, methyl carbamate is a key ingredient in the manufacture of resins for durable-press finishes on fabrics like polyester-cotton blends. wikipedia.org These finishes impart desirable qualities such as wrinkle resistance and flame retardancy. wikipedia.org For instance, dimethylol methyl carbamate-based resins are applied to fabrics to enhance their physical properties. wikipedia.org There are also formaldehyde-free finishing agents for cellulosic fabrics prepared from methyl carbamate and glutaraldehyde. google.com

In the realm of polymer chemistry, carbamate-functional polymers are used in curable coating compositions, often in conjunction with curing agents like melamine (B1676169) formaldehyde (B43269) resins. google.com The polymerization of monomers like methyl methacrylate (B99206) is a widely studied area, with various techniques employed to create polymers with specific properties for diverse applications, from adhesives to plastics. scirp.orgnih.govrsc.orgresearchgate.net However, direct research on the use of this compound as a monomer in polymerization or as a treatment for textiles is not extensively reported. The focus of research and commercial application in these sectors remains on the non-nitrated methyl carbamate and its derivatives.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Strategies

The synthesis of nitrocarbamates, including methyl nitrocarbamate, is an area of active research, with a focus on developing more efficient, safer, and scalable methods. A promising strategy involves the use of readily available starting materials and highly reactive intermediates. For instance, a novel approach to synthesizing energetic carbamates and nitrocarbamates begins with polynitroalcohols. These precursors are obtained from the condensation of nitromethane (B149229) with simple aliphatic aldehydes like formaldehyde (B43269) and glyoxal. The conversion to carbamates is achieved using the reactive chlorosulfonyl isocyanate (CSI), followed by nitration with mixed acid to yield the final polynitrocarbamates. researchgate.net This methodology offers a versatile route to a variety of energetic compounds that combine both nitro and nitrocarbamate functional groups. researchgate.net

Future research will likely focus on refining these strategies and exploring new catalytic systems to improve yields and selectivities. One area of interest is the development of one-pot synthesis methods, which can streamline the production process and reduce waste. For example, the synthesis of methyl N-methyl carbamate (B1207046) has been achieved in a one-pot reaction from methyl carbamate and methanol (B129727) using ionic liquids as catalysts. researchgate.net While this is for a related compound, the principle could be adapted for this compound synthesis.

Another avenue for exploration is the use of alternative nitrating agents that are less hazardous than traditional mixed acids. The development of solid acid catalysts or other novel nitration systems could lead to safer and more environmentally friendly synthetic processes. Furthermore, research into the synthesis of carbamates from non-phosgene routes, such as the reaction of amines with dimethyl carbonate, is gaining traction. epa.govresearchgate.net Adapting these greener methods for the synthesis of this compound precursors is a key future direction.

Integration of Advanced Analytical Techniques

The accurate characterization and quantification of this compound are crucial for understanding its properties and behavior. Future research will increasingly rely on the integration of advanced analytical techniques to provide more detailed and sensitive measurements. While specific methods for this compound are not extensively documented, the analytical techniques used for the broader class of N-methyl carbamates provide a strong foundation.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of N-methyl carbamates. epa.govresearchgate.netnih.gov Future advancements will likely involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster separations and higher resolution. Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it a powerful tool for identifying and quantifying trace levels of this compound in complex matrices. ingenieria-analitica.comresearchgate.net The development of specific LC-MS/MS methods for this compound will be a key area of future research.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile derivatives or degradation products of this compound. nih.govnih.govresearchgate.net Future research may explore derivatization strategies to enhance the volatility and thermal stability of this compound for GC-MS analysis.

Spectroscopic techniques will also continue to play a vital role. Fourier-transform infrared (FTIR) spectroscopy is essential for identifying the functional groups present in this compound and for studying its chemical transformations. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, and future research will likely utilize advanced NMR techniques, such as two-dimensional NMR, to fully characterize this compound and its reaction products. researchgate.net

The following table summarizes the key analytical techniques applicable to the study of this compound and related compounds:

Analytical TechniqueApplicationPotential Future Advancements
High-Performance Liquid Chromatography (HPLC) Separation and quantification of N-methyl carbamates. epa.govresearchgate.netDevelopment of UHPLC methods for faster analysis; new stationary phases for improved selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and specific detection and quantification. ingenieria-analitica.comresearchgate.netMethod development for trace analysis of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives and degradation products. nih.govnih.govNew derivatization techniques to improve volatility and thermal stability.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification and monitoring of chemical reactions. researchgate.netIn-situ FTIR for real-time reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation. researchgate.netApplication of advanced 2D-NMR techniques for unambiguous structure confirmation.

Expansion of Computational Modeling Capabilities

Computational chemistry is becoming an indispensable tool in the study of chemical compounds, providing insights that complement experimental findings. For this compound, the expansion of computational modeling capabilities will be crucial for understanding its structure, properties, and reactivity at the molecular level.

Density functional theory (DFT) calculations are already being used to determine the energies of formation of energetic nitrocarbamates. researchgate.net Future research will likely employ more advanced computational methods to predict a wider range of properties, including bond dissociation energies, electronic structure, and vibrational frequencies. These calculations can help in assessing the stability and potential energetic performance of this compound.

Computational studies are also vital for elucidating reaction mechanisms. For example, computational analysis has been used to investigate the palladium-catalyzed formation of a carbamate, providing a detailed understanding of the reaction pathway, catalyst function, and energy profile. mdpi.comresearchgate.net Similar computational approaches can be applied to the synthesis and decomposition of this compound to identify key intermediates, transition states, and rate-determining steps. This knowledge can guide the optimization of reaction conditions and the design of more efficient catalysts.

Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or in the solid state. These simulations can provide insights into intermolecular interactions, which are important for understanding physical properties like density and crystal packing.

The following table highlights key areas where computational modeling can be applied to the study of this compound:

Computational MethodApplicationFuture Directions
Density Functional Theory (DFT) Calculation of energies of formation, electronic structure, and spectroscopic properties. researchgate.netHigher-level calculations for improved accuracy; prediction of a broader range of physicochemical properties.
Reaction Pathway Modeling Elucidation of reaction mechanisms for synthesis and decomposition. mdpi.comInvestigation of catalytic cycles and the role of solvents in reaction pathways.
Molecular Dynamics (MD) Simulations Study of intermolecular interactions and bulk properties.Simulation of crystal growth and prediction of mechanical properties.

Exploration of New Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling its synthesis and predicting its behavior. Future research will focus on exploring new mechanistic insights through a combination of experimental and computational approaches.

The decomposition of nitro-containing compounds is a key area of interest. For instance, the decomposition of nitromethane on a nickel surface has been studied to understand the scission of the N-O bonds. princeton.edu Similar mechanistic studies on this compound could reveal the initial steps of its thermal or catalytic decomposition, which is crucial for assessing its stability and potential applications as an energetic material.

The mechanism of formation of this compound is another important area of research. Understanding the step-by-step process of nitration of the carbamate precursor can lead to the development of more efficient and selective synthetic methods. Mechanistic studies on related reactions, such as the nitration of methyl benzoate, can provide valuable parallels. youtube.com

Furthermore, investigating the reactivity of the carbamate and nitro groups in this compound towards different reagents will be a focus of future work. This includes studying its susceptibility to hydrolysis, reduction, and other chemical transformations. For example, understanding the mechanism of nucleophilic addition to the carbonyl group is fundamental to carbamate chemistry. youtube.com

Design of Sustainable Synthesis Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, the design of sustainable synthesis processes is a critical future research direction, aiming to minimize environmental impact and enhance safety. mit.eduresearchgate.netunibo.it

A key focus will be on improving atom economy, which involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net This can be achieved by developing catalytic reactions that replace stoichiometric reagents. For example, the use of catalysts in the synthesis of carbamates from amines and dimethyl carbonate is a greener alternative to methods employing phosgene. epa.govresearchgate.net

The use of safer and more environmentally benign solvents is another important aspect of sustainable synthesis. Research into replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids will be pursued. researchgate.netmit.edu

Energy efficiency is also a major consideration. Developing synthetic methods that can be conducted at or near ambient temperature and pressure will reduce the energy consumption of the process. mit.edu The use of mechanochemistry, which involves solvent-free reactions at ambient temperature, is an emerging area that could be applied to the synthesis of this compound precursors. mit.edu

Finally, the design of processes that reduce or eliminate the formation of hazardous byproducts is paramount. This includes the development of highly selective catalysts and real-time monitoring of reactions to prevent the formation of unwanted side products. mit.edu

The following table outlines key principles of green chemistry and their potential application in the synthesis of this compound:

Green Chemistry PrincipleApplication to this compound Synthesis
Atom Economy Development of catalytic routes to maximize the incorporation of starting materials into the final product. researchgate.net
Safer Solvents and Auxiliaries Replacement of hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.netmit.edu
Energy Efficiency Design of synthetic methods that operate at ambient temperature and pressure. mit.edu
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis of precursors.
Catalysis Employment of highly selective catalysts to improve efficiency and reduce waste. epa.govresearchgate.net
Designing for Degradation Investigation of the environmental fate and biodegradability of this compound. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.